molecular formula C34H28P2 B14305743 (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) CAS No. 112548-19-3

(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane)

Cat. No.: B14305743
CAS No.: 112548-19-3
M. Wt: 498.5 g/mol
InChI Key: RGQIMGUPLAOWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane): is a chemical compound with the molecular formula C34H28P2. It is known for its unique structure, which includes a phenyl group attached to a butyne backbone, with two diphenylphosphane groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) typically involves the reaction of phenylacetylene with diphenylphosphane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds. These products are of significant interest in various chemical applications .

Scientific Research Applications

(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include metal centers in catalytic systems and specific biomolecules in biological applications .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.

    Diphenylphosphinomethane: Another phosphine ligand with similar applications in catalysis.

    Phenylacetylene: A precursor in the synthesis of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane).

Uniqueness

(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) is unique due to its combination of a butyne backbone with diphenylphosphane groups, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the formation of metal complexes with specific catalytic activities .

Properties

CAS No.

112548-19-3

Molecular Formula

C34H28P2

Molecular Weight

498.5 g/mol

IUPAC Name

(1-diphenylphosphanyl-4-phenylbut-3-ynyl)-diphenylphosphane

InChI

InChI=1S/C34H28P2/c1-6-17-29(18-7-1)19-16-28-34(35(30-20-8-2-9-21-30)31-22-10-3-11-23-31)36(32-24-12-4-13-25-32)33-26-14-5-15-27-33/h1-15,17-18,20-27,34H,28H2

InChI Key

RGQIMGUPLAOWCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCC(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.